5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
5-[(3-methylphenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3/c1-17-8-7-9-18(14-17)15-27-16-21-23(19-10-3-2-4-11-19)25-26-24(21)20-12-5-6-13-22(20)27/h2-14,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSWWJQZLDJYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves the reaction of a 2-chloroquinoline derivative with phenylhydrazine in the presence of a solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity. Industrial production methods may involve scaling up this synthetic route and optimizing the reaction conditions to achieve efficient and cost-effective production.
Chemical Reactions Analysis
5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction can yield pyrazoline derivatives .
Scientific Research Applications
5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development. In medicine, it has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials .
Mechanism of Action
The mechanism of action of 5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzyl Group
Positional Isomerism: 3-Methyl vs. 4-Methylbenzyl
- 8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline (C₂₅H₂₁N₃, MW: 363.46 g/mol) differs only in the position of the methyl group on the benzyl substituent (para- vs. meta-). For example, para-substituted analogs may exhibit enhanced metabolic stability due to reduced steric hindrance .
Halogenated and Electron-Withdrawing Groups
Modifications on the Quinoline Core
Alkoxy Substituents
- 8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (C₂₈H₂₅N₃O₂, MW: 423.5 g/mol) features ethoxy and methoxy groups. Alkoxy groups improve aqueous solubility and may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
Amino and Hydroxy Groups
- 3,4-Diamino-1H-pyrazolo[4,3-c]quinoline derivatives (e.g., from ) introduce primary amino groups, increasing hydrogen-bonding capacity and therapeutic indices. These modifications are critical for optimizing interactions with enzymes like cyclooxygenase-2 (COX-2) .
Pharmacological Activity Comparison
Physicochemical Properties
- Lipophilicity : The target compound (logP ≈ 4.9, estimated) is less polar than ELND006 (logP ≈ 5.2) due to the absence of trifluoromethyl groups.
- Molecular Weight : Most analogs fall within 350–450 g/mol, adhering to Lipinski’s rule for drug-likeness .
Biological Activity
5-[(3-methylphenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline family, characterized by a complex structure that includes a pyrazole ring fused to a quinoline moiety. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry.
Structural Characteristics
The unique structure of this compound contributes significantly to its biological properties. The presence of the 3-methylphenyl and phenyl substituents enhances its pharmacological profile, making it a subject of interest for various therapeutic applications.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that it has potential as an antimicrobial agent. Its efficacy can be compared with other pyrazole derivatives which have shown promising results against various pathogens.
- Anticancer Properties : The compound has been evaluated for its anticancer potential, with findings indicating that it may inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects : Some studies have highlighted its potential in reducing inflammation, which could be beneficial in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5H-Pyrazolo[4,3-b]quinoline | Structure | Exhibits different biological activities; fewer substitutions |
| 3-Methylpyrazolo[4,3-c]quinoline | Structure | Similar core structure but lacks phenyl substituents |
| Pyrazolo[4,3-d]pyrimidine | Structure | Different heterocyclic framework; distinct pharmacological profile |
The specific substitutions on the pyrazoloquinoline core enhance the biological activity of this compound compared to others in its class.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives, including this compound. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from to against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Anticancer Activity : In vitro assays demonstrated that the compound could inhibit tubulin polymerization and arrest the cell cycle in the G2/M phase. Docking simulations revealed favorable binding interactions with tubulin, suggesting its potential as an anticancer agent .
- Inflammation Studies : Research has shown that derivatives of this compound can inhibit LPS-induced TNF-alpha release in cellular models, indicating anti-inflammatory properties that warrant further investigation .
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency. Ligand choice (e.g., SPhos) enhances regioselectivity .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates, while ethanol/water mixtures improve yield in condensation steps .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 3 hours vs. 24 hours under reflux) .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Range | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 65–75% | |
| Pyrazole Formation | Hydrazine hydrate, EtOH, reflux | 70–85% | |
| N5-Alkylation | 3-Methylbenzyl chloride, K₂CO₃, DMF | 60–70% |
What spectroscopic techniques are recommended for characterizing the structure and purity of this compound?
Basic Research Question
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm), methine groups (δ 5.5–6.5 ppm), and methyl substituents (δ 2.3–2.6 ppm). Coupling patterns distinguish fused pyrazole-quinoline systems .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 397.18) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
What key structural features influence the compound’s reactivity and biological activity?
Basic Research Question
- Electron-Donating Groups : The 3-methylbenzyl substituent enhances lipophilicity, impacting membrane permeability .
- Planar Aromatic Core : Facilitates π-π stacking with biological targets (e.g., enzyme active sites) .
- Substituent Positioning : Methoxy or ethoxy groups at C8 increase solubility but may reduce metabolic stability .
Q. Table 2: Structural-Activity Insights
| Substituent | Effect on Reactivity/Activity | Source |
|---|---|---|
| 3-Methylbenzyl (N5) | ↑ Lipophilicity, ↑ CYP450 interaction | |
| Phenyl (C3) | ↑ Aromatic interactions | |
| Halogen at C6/C8 | ↑ Electrophilicity, ↑ Anticancer activity |
How can computational methods like DFT predict reactivity and target interactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the quinoline C4 position is often reactive due to low LUMO energy .
- Molecular Docking : Simulate binding to targets (e.g., kinase enzymes) using software like AutoDock Vina. Pyrazole N1 and quinoline C8 substituents show strong hydrogen bonding with ATP-binding pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Question
- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and control for variables like serum concentration .
- Orthogonal Validation : Confirm enzyme inhibition (e.g., IC₅₀) with both fluorometric and radiometric assays .
- Meta-Analysis : Pool data from ≥3 independent studies to identify outliers. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations .
How can SAR studies guide the design of derivatives with enhanced properties?
Advanced Research Question
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃ at C6) to improve metabolic stability .
- Side-Chain Engineering : Replace 3-methylbenzyl with polar groups (e.g., pyridyl) to enhance aqueous solubility .
- Pro-drug Approaches : Mask phenolic -OH groups with acetyl or PEG moieties to increase bioavailability .
Q. Table 3: Example SAR Modifications
| Derivative | Modification | Outcome | Source |
|---|---|---|---|
| C6-Fluoro | ↑ Electrophilicity | 2× ↑ Anticancer activity | |
| N5-Pyridylmethyl | ↑ Solubility | 3× ↓ CYP3A4 inhibition | |
| C8-Ethoxy | ↑ Metabolic stability | 50% ↓ Plasma clearance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
